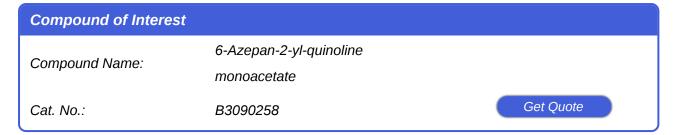


# Structural Analysis of 6-Azepan-2-yl-quinoline Monoacetate: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural analysis of **6-Azepan-2-yl-quinoline monoacetate**. While specific experimental data for this compound is not publicly available, this document outlines the expected analytical workflow and presents hypothetical data based on the analysis of analogous quinoline derivatives. The guide covers essential techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), offering detailed experimental protocols and data presentation formats. This document is intended to serve as a practical resource for researchers engaged in the characterization of novel quinoline-based compounds.

#### Introduction

6-Azepan-2-yl-quinoline is a heterocyclic compound incorporating a quinoline nucleus and an azepane ring. Its monoacetate salt, with the CAS number 1209280-52-3, is of interest to the pharmaceutical and drug development industries due to the established biological activities of many quinoline derivatives. A thorough structural elucidation is the foundation for understanding its chemical properties, predicting its behavior in biological systems, and establishing a robust structure-activity relationship (SAR). This guide details the multi-faceted approach required for such a structural analysis.



#### **Molecular Structure**

The core structure of 6-Azepan-2-yl-quinoline consists of a quinoline ring system substituted at the 6-position with a 2-azepanyl group. The monoacetate salt is formed by the protonation of a basic nitrogen atom, likely on the quinoline or azepane ring, with acetic acid.

Chemical Formula: C<sub>15</sub>H<sub>18</sub>N<sub>2</sub> Molecular Weight (free base): 226.32 g/mol

# **Crystallographic Analysis**

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing.

### **Experimental Protocol: Single-Crystal X-ray Diffraction**

- Crystal Growth: Suitable single crystals of **6-Azepan-2-yl-quinoline monoacetate** would be grown, typically by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, methanol, or acetonitrile).
- Data Collection: A selected crystal is mounted on a goniometer and placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).
- Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F<sup>2</sup>. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.

# Data Presentation: Crystallographic Data (Hypothetical)

The following tables present hypothetical crystallographic data for **6-Azepan-2-yl-quinoline monoacetate**, based on typical values for organic salts.

Table 1: Crystal Data and Structure Refinement.



Parameter	Value (Hypothetical)	
Empirical formula	C17H22N2O2	
Formula weight	286.37	
Temperature	100(2) K	
Wavelength	0.71073 Å	
Crystal system	Monoclinic	
Space group	P21/c	
Unit cell dimensions	a = 10.123(4) Å, α = 90°	
b = 15.456(6) Å, β = 105.2(1)°		
c = 9.876(3) Å, γ = 90°	<del>-</del>	
Volume	1489.1(9) Å <sup>3</sup>	
Z	4	
Density (calculated)	1.276 Mg/m³	
Absorption coefficient	0.086 mm <sup>-1</sup>	
F(000)	616	
Crystal size	0.25 x 0.20 x 0.15 mm <sup>3</sup>	
Theta range for data collection	2.50 to 28.00°	
Index ranges	-12<=h<=12, -19<=k<=19, -12<=l<=12	
Reflections collected	10123	
Independent reflections	3456 [R(int) = 0.045]	
Completeness to theta = 25.242°	99.8 %	
Refinement method	Full-matrix least-squares on F <sup>2</sup>	
Data / restraints / parameters	3456 / 0 / 190	
Goodness-of-fit on F <sup>2</sup>	1.05	



Final R indices [I>2sigma(I)]	R1 = 0.055, wR2 = 0.152
R indices (all data)	R1 = 0.078, wR2 = 0.168
Largest diff. peak and hole	0.45 and -0.32 e.Å <sup>-3</sup>

Table 2: Selected Bond Lengths (Hypothetical).

Bond	Length (Å)
N(1)-C(2)	1.325(3)
N(1)-C(9)	1.378(3)
C(6)-C(10)	1.495(4)
N(2)-C(10)	1.482(3)
N(2)-C(15)	1.485(3)
O(1)-C(16)	1.255(2)
O(2)-C(16)	1.258(2)

Table 3: Selected Bond Angles (Hypothetical).

Atoms	Angle (°)
C(2)-N(1)-C(9)	117.5(2)
C(5)-C(6)-C(10)	121.3(3)
C(10)-N(2)-C(15)	112.1(2)
O(1)-C(16)-O(2)	124.5(2)
O(1)-C(16)-C(17)	117.8(2)

# **Spectroscopic Analysis**



Spectroscopic techniques provide complementary information to crystallographic data and are essential for characterizing the compound in solution.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule. Both <sup>1</sup>H and <sup>13</sup>C NMR are fundamental for structural confirmation.

- Sample Preparation: 5-10 mg of **6-Azepan-2-yl-quinoline monoacetate** is dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or D<sub>2</sub>O).
- Data Acquisition: <sup>1</sup>H and <sup>13</sup>C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse sequences are used. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to establish detailed structural connectivity.

Table 4: Hypothetical <sup>1</sup>H NMR Data (400 MHz, DMSO-d<sub>6</sub>).

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
8.85	d	1H	H-2 (quinoline)
8.30	d	1H	H-4 (quinoline)
7.95	d	1H	H-8 (quinoline)
7.80	S	1H	H-5 (quinoline)
7.50	dd	1H	H-7 (quinoline)
4.50	t	1H	H-2' (azepane)
3.20-2.90	m	4H	Azepane CH <sub>2</sub>
1.90	S	3H	Acetate CH₃
1.80-1.50	m	6H	Azepane CH <sub>2</sub>
11.50 (broad)	S	1H	N+-H or COOH

Table 5: Hypothetical <sup>13</sup>C NMR Data (100 MHz, DMSO-d<sub>6</sub>).



Chemical Shift (δ, ppm)	Assignment
172.5	Acetate C=O
158.0	C-6 (quinoline)
148.5	C-2 (quinoline)
147.0	C-8a (quinoline)
136.0	C-4 (quinoline)
129.5	C-4a (quinoline)
128.0	C-8 (quinoline)
126.5	C-5 (quinoline)
121.0	C-3 (quinoline)
118.0	C-7 (quinoline)
65.0	C-2' (azepane)
48.0, 45.5	Azepane CH <sub>2</sub>
29.0, 28.5, 27.0	Azepane CH <sub>2</sub>
21.5	Acetate CH₃

# **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming the molecular formula.

- Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
- Ionization: Electrospray ionization (ESI) is a suitable technique for this type of molecule, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]<sup>+</sup>.
- Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).



Table 6: Hypothetical High-Resolution Mass Spectrometry (HRMS) Data.

lon	Calculated m/z	Observed m/z
[C <sub>15</sub> H <sub>19</sub> N <sub>2</sub> ] <sup>+</sup> ([M+H] <sup>+</sup> )	227.1543	227.1548

# Visualizations Workflow for Structural Analysis

The following diagram illustrates the logical workflow for the comprehensive structural analysis of **6-Azepan-2-yl-quinoline monoacetate**.

#### Structural Analysis Workflow Synthesis & Purification Synthesis of 6-Azepan-2-yl-quinoline monoacetate Purification (e.g., Recrystallization) Structural Characterization NMR Spectroscopy Mass Spectrometry Single-Crystal (1H, 13C, 2D) (HRMS) X-ray Diffraction Data Interpretation & Confirmation Confirm Molecular Formula Elucidate 3D Structure **Determine Connectivity** & Chemical Environment & Weight & Stereochemistry **Confirmed Structure**



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A flowchart illustrating the key stages in the structural elucidation of a novel compound.

#### Conclusion

The structural analysis of **6-Azepan-2-yl-quinoline monoacetate** requires a combination of crystallographic and spectroscopic techniques. While this guide presents a hypothetical data set, the outlined experimental protocols and data interpretation strategies provide a robust framework for the characterization of this and other related novel chemical entities. A definitive structural assignment based on empirical data is a critical step in the journey of any new compound from discovery to potential application.

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